molecular formula C7H11Cl2N3 B1459138 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1432680-03-9

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1459138
CAS No.: 1432680-03-9
M. Wt: 208.09 g/mol
InChI Key: FYVXMNBEACDHHL-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a methyl group attached to the triazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazoles, while oxidation and reduction reactions can modify the functional groups attached to the triazole ring.

Scientific Research Applications

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-3,5-dimethyl-4-methoxy-pyridine hydrochloride
  • 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole
  • 4,6-dimethyl-pyrimidine-2-thiol

Uniqueness

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride is unique due to the combination of its functional groups and the triazole ring structure. The presence of the cyclopropyl group adds steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-(chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c1-5-9-10-7(4-8)11(5)6-2-3-6;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXMNBEACDHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-03-9
Record name 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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